molecular formula C9H9FN2 B1387644 4-Fluoro-2-methyl-1H-indol-5-amine CAS No. 398487-76-8

4-Fluoro-2-methyl-1H-indol-5-amine

Cat. No. B1387644
Key on ui cas rn: 398487-76-8
M. Wt: 164.18 g/mol
InChI Key: OLSQELJCNPMVRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07371765B2

Procedure details

4-Fluoro-2-methyl-5-phthalimidoindole (1.2, 4 mmol) was dissolved in methanol (30 ml). Hydrazine monohydrate (260 μl, 5.3 mmol) was added and the reaction mixture was stirred at ambient temperature for 2 hours. The solvent was evaporated off and the residue taken up in methylene chloride. The phthalhydrazide by-product was removed by filtration and the filtrate purified by flash chromatography 0.5% methanol in methylene chloride. Evaporation of the solvent gave a white solid which contained traces of phthalhydrazide. Further purification was done by dissolving it in ethyl acetate, washing the organic phase with NaOH 2N and brine, drying over MgSO4. Rotary evaporation of the solvent gave 5-amino-4-fluoro-2-methylindole (500 mg, 76%).
Name
4-Fluoro-2-methyl-5-phthalimidoindole
Quantity
4 mmol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
260 μL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:10]([N:11]2C(=O)C3=CC=CC=C3C2=O)=[CH:9][CH:8]=[C:7]2[C:3]=1[CH:4]=[C:5]([CH3:22])[NH:6]2.O.NN.C(NN)(=O)C1C(=CC=CC=1)C(NN)=O>CO>[NH2:11][C:10]1[C:2]([F:1])=[C:3]2[C:7](=[CH:8][CH:9]=1)[NH:6][C:5]([CH3:22])=[CH:4]2 |f:1.2|

Inputs

Step One
Name
4-Fluoro-2-methyl-5-phthalimidoindole
Quantity
4 mmol
Type
reactant
Smiles
FC1=C2C=C(NC2=CC=C1N1C(C=2C(C1=O)=CC=CC2)=O)C
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
260 μL
Type
reactant
Smiles
O.NN
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=1C(C(=O)NN)=CC=CC1)(=O)NN

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at ambient temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated off
CUSTOM
Type
CUSTOM
Details
The phthalhydrazide by-product was removed by filtration
CUSTOM
Type
CUSTOM
Details
the filtrate purified by flash chromatography 0.5% methanol in methylene chloride
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
gave a white solid which
CUSTOM
Type
CUSTOM
Details
Further purification
DISSOLUTION
Type
DISSOLUTION
Details
by dissolving it in ethyl acetate
WASH
Type
WASH
Details
washing the organic phase with NaOH 2N and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying over MgSO4
CUSTOM
Type
CUSTOM
Details
Rotary evaporation of the solvent

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC=1C(=C2C=C(NC2=CC1)C)F
Measurements
Type Value Analysis
AMOUNT: MASS 500 mg
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 76.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.